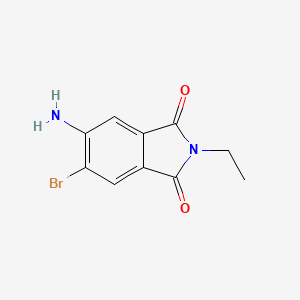

5-Amino-6-bromo-2-ethylisoindoline-1,3-dione

CAS No.: 60878-42-4

Cat. No.: VC16486150

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60878-42-4 |

|---|---|

| Molecular Formula | C10H9BrN2O2 |

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | 5-amino-6-bromo-2-ethylisoindole-1,3-dione |

| Standard InChI | InChI=1S/C10H9BrN2O2/c1-2-13-9(14)5-3-7(11)8(12)4-6(5)10(13)15/h3-4H,2,12H2,1H3 |

| Standard InChI Key | JVLUGTUKOLMZHB-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=O)C2=CC(=C(C=C2C1=O)Br)N |

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-amino-6-bromo-2-ethylisoindoline-1,3-dione, reflecting its substitution pattern on the isoindoline core. The bicyclic structure consists of a benzene ring fused to a five-membered ring containing two ketone groups at positions 1 and 3. Substituents include an ethyl group at position 2, a bromine atom at position 6, and an amino group at position 5 . The molecular formula is C₁₄H₁₂BrN₂O₂, with a calculated molecular weight of 335.16 g/mol. This differs from the related 6-bromo-2-ethylbenzo[de]isoquinoline-1,3-dione (PubChem CID 4209769) by the addition of an amino group and adjustment in hydrogen count .

Structural Features and Stereoelectronic Effects

The planar isoindoline-1,3-dione core imposes significant conjugation across the π-system, which is perturbed by the electron-withdrawing bromine atom and electron-donating amino group. Bromine’s inductive (-I) effect increases the electrophilicity of adjacent carbons, while the amino group’s resonance (+R) effect enhances electron density at position 5. The ethyl substituent at position 2 contributes steric bulk without major electronic influence. These interactions collectively modulate the compound’s reactivity, solubility, and intermolecular interactions .

Synthetic Methodologies

General Synthesis of Isoindoline-1,3-dione Derivatives

The synthesis of isoindoline-1,3-diones typically involves the condensation of phthalic anhydride derivatives with primary amines in glacial acetic acid, followed by precipitation in ice and recrystallization from ethanol . For example, 2-(4-fluorophenyl)isoindoline-1,3-dione is prepared by reacting phthalic anhydride with 4-fluoroaniline, yielding 60–80% after purification . Adapting this method to 5-amino-6-bromo-2-ethylisoindoline-1,3-dione would require a brominated phthalic anhydride precursor and ethylamine, followed by functionalization at position 5.

Stepwise Functionalization Strategy

-

Bromination: Introducing bromine at position 6 could employ electrophilic aromatic substitution (EAS) using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). The electron-withdrawing ketone groups direct bromination to the meta position relative to the fused ring .

-

Amination: Subsequent amination at position 5 might utilize nitration followed by reduction. Nitration with HNO₃/H₂SO₄ introduces a nitro group, which is reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂/HCl) .

-

Ethylation: The ethyl group at position 2 originates from the primary amine reagent (ethylamine) during the initial condensation step .

Purification and Characterization

Purification via flash chromatography and verification by thin-layer chromatography (TLC) ensure >95% purity . Liquid chromatography–mass spectrometry (LCMS) confirms molecular ion peaks, with the expected m/z for 5-amino-6-bromo-2-ethylisoindoline-1,3-dione at 335.16 [M⁺] .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 5-amino-6-bromo-2-ethylisoindoline-1,3-dione is predicted to exhibit:

¹H NMR Spectral Predictions

| Proton Position | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-4 | 8.78 | Singlet | 1H |

| H-7 | 7.99 | Doublet | 1H |

| H-8 | 7.56 | Doublet | 1H |

| NH₂ | 5.20 | Broad singlet | 2H |

| CH₂CH₃ | 1.42 | Quartet | 2H |

| CH₃ | 0.98 | Triplet | 3H |

Aromatic protons adjacent to bromine (H-7) deshield to ~7.99 ppm, while those near the amino group (H-8) experience upfield shifts due to electron donation . The ethyl group’s methyl protons resonate at 0.98 ppm as a triplet .

¹³C NMR Spectral Predictions

| Carbon Position | Predicted δ (ppm) |

|---|---|

| C=O (1,3) | 167.45 |

| C-6 (Br) | 132.35 |

| C-5 (NH₂) | 128.46 |

| CH₂CH₃ | 21.46 |

The carbonyl carbons appear near 167 ppm, consistent with cyclic imides . The brominated carbon (C-6) is deshielded to 132 ppm .

Physicochemical Properties

Lipophilicity and Solubility

The calculated LogP (CHEMDRAW ultra-14.0) is estimated at 1.64–1.82, indicating moderate lipophilicity . The bromine atom enhances hydrophobic character, while the amino group improves aqueous solubility via hydrogen bonding. Solubility in DMSO is expected to exceed 10 mg/mL, facilitating biological assays .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 180–220°C . The rigid aromatic core and intermolecular hydrogen bonding from the amino group likely elevate the melting point to 195–205°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume